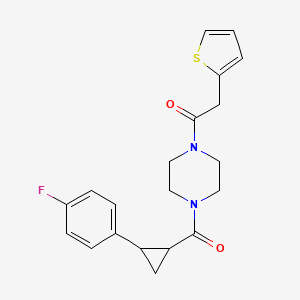
1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic molecule that appears to be designed for potential pharmacological applications. It contains several functional groups, including a cyclopropane ring, a piperazine moiety, and a thiophene ring, which are often found in drug molecules due to their unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of 1-(4-Chlorophenyl)cyclopropylmethanone derivatives were synthesized using the reductive amination method with sodium triacetoxyborohydride to yield piperazine derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, the methods used for similar compounds suggest that reductive amination could be a key step in its synthesis.
Molecular Structure Analysis
The molecular structure of the compound includes a fluorophenyl group, which is known to influence the pharmacokinetic properties of drugs, such as metabolic stability and membrane permeability. The cyclopropane ring is a structural motif that can impart rigidity to the molecule, potentially affecting its binding to biological targets. The piperazine ring is a versatile linker that is often used in drug design to connect pharmacophores or to improve solubility and bioavailability.
Chemical Reactions Analysis
The electrochemical synthesis of related arylthiobenzazoles involved the oxidation of a similar compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, in the presence of nucleophiles . The electrochemically generated p-quinone imine intermediate participates in a Michael addition reaction, which could be a relevant reaction for the synthesis or modification of the compound . The presence of the thiophene ring in the compound could also offer additional sites for electrophilic substitution reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone are not provided, the properties of similar compounds can be inferred. The presence of the fluorine atom is likely to affect the compound's lipophilicity and electronic properties. The piperazine ring can act as a hydrogen bond donor or acceptor, influencing the compound's solubility and binding characteristics. The thiophene ring, being aromatic, contributes to the compound's planarity and electronic distribution, which can affect its reactivity and interaction with biological targets.
Applications De Recherche Scientifique
Molecular Structure and Synthesis
The compound exhibits intricate molecular interactions and conformations. For instance, a related compound demonstrated a chair conformation of the piperazine ring and specific dihedral angles, suggesting a structured spatial arrangement that could be pivotal in its reactivity and interaction with other molecules (Zhang et al., 2011). Studies on compounds with a similar structure have emphasized the role of catalysts in synthesizing medically significant derivatives, highlighting the chemical versatility and potential for creating various derivatives with different biological activities (Shakhmaev et al., 2016).
Crystallography and Chemical Analysis
Crystallographic analysis has been used to understand the geometric configuration of similar compounds, providing insights into the molecular structure and potential chemical properties (Said et al., 2020). Such studies are crucial in drug design and materials science, where the molecular arrangement can profoundly affect the compound's functionality.
Biological Activities and Pharmacological Potential
Various piperazine derivatives have been synthesized and evaluated for their biological activities. For instance, azole-containing piperazine derivatives have shown significant antibacterial, antifungal, and cytotoxic activities in vitro (Gan et al., 2010). This suggests that with proper functionalization, 1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone could potentially be modified to enhance its biological activity.
Computational Studies and Docking
The design and synthesis of compounds, including those structurally related to 1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone, have been complemented by computational studies. These studies include quantitative structure-activity relationship (QSAR) and molecular docking, providing insights into the interaction mechanisms with biological targets and potential pharmacological profiles (Bhosale et al., 2014).
Propriétés
IUPAC Name |
1-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S/c21-15-5-3-14(4-6-15)17-13-18(17)20(25)23-9-7-22(8-10-23)19(24)12-16-2-1-11-26-16/h1-6,11,17-18H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQVKMRDLAUZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CS2)C(=O)C3CC3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

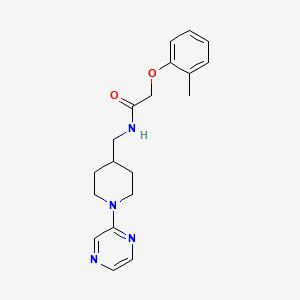
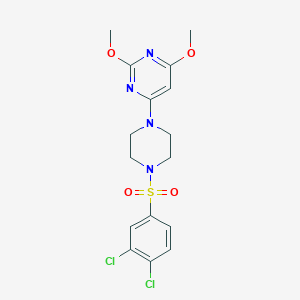
![1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2508323.png)
![1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol](/img/structure/B2508325.png)
![1-(4-methoxyphenyl)-5-oxo-N-[3-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide](/img/structure/B2508326.png)
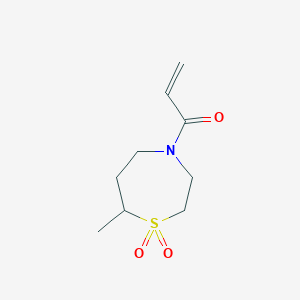
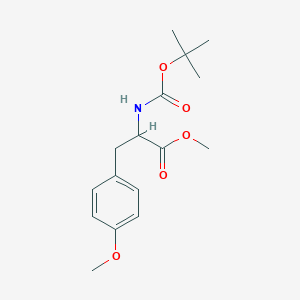
![2-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2508330.png)
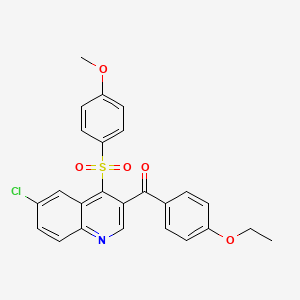
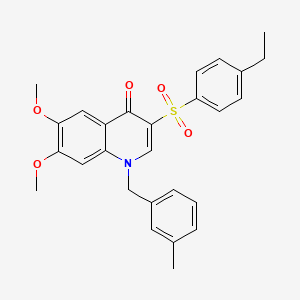
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide](/img/structure/B2508337.png)
![2-(4-(dimethylamino)phenyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2508338.png)